Thymidine 3

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

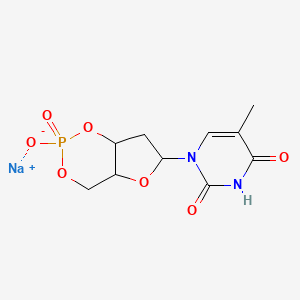

sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCXAEUSFHFYLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635448 | |

| Record name | Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76567-90-3 | |

| Record name | Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Modified Thymidine Analogues

General Approaches to the Synthesis of 3'-Substituted Thymidine (B127349) Derivatives

The synthesis of 3'-substituted thymidine derivatives is a cornerstone of medicinal chemistry, primarily aimed at producing antiviral and anticancer agents. The general approaches involve the careful manipulation of the 3'-hydroxyl group of the deoxyribose sugar moiety. These methods require precise control over reaction conditions and the use of protective groups to ensure selectivity for the 3'-position over the more reactive 5'-hydroxyl group.

Selective Deoxygenation of Secondary Hydroxy Groups at the 3'-Position

The removal of the 3'-hydroxyl group to generate 2',3'-dideoxy-nucleosides is a critical modification, as exemplified by the anti-HIV drug Zidovudine (AZT). A common strategy for deoxygenation is the Barton-McCombie reaction. This involves converting the alcohol into a thionoester derivative, such as a thionocarbonate or xanthate, followed by radical-induced reduction using a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). nih.gov

Alternative methods have been developed to circumvent the use of toxic tin reagents. One such process involves reacting the hydroxyl group with 3-halopropionitrile and carbon disulfide in the presence of a base to form a 3'-O-[(cyanoethyl)thiocarbonyl] derivative. google.com This intermediate is then reductively eliminated to afford the deoxygenated product. google.com Another approach employs the derivatization of the alcohol as a methyl oxalyl ester, which can then be deoxygenated by stannyl (B1234572) radicals. psu.edu These methods provide efficient and selective removal of the secondary hydroxyl group under relatively mild conditions. google.compsu.edu

Table 1: Selected Methods for 3'-Deoxygenation of Thymidine

| Method | Key Reagent(s) | Intermediate | Reducing Agent | Reference(s) |

|---|---|---|---|---|

| Barton-McCombie | Phenoxythiocarbonyl chloride | 3'-O-Phenoxythiocarbonyl | Tributyltin hydride | nih.gov |

| Cyanoethylthio-carbonylation | 3-Halopropionitrile, CS₂ | 3'-O-[(Cyanoethyl)thiocarbonyl] | Reductive elimination | google.com |

Introduction of Various Acyl and Alkyl Groups at the 3'-Position

The introduction of acyl and alkyl groups at the 3'-position of thymidine can significantly alter the lipophilicity and metabolic stability of the nucleoside. Direct acylation of the 3'-hydroxyl group is a straightforward method to introduce ester functionalities. researcher.life This is typically achieved by reacting a 5'-O-protected thymidine with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). scispace.com A wide variety of acyl groups, from simple alkanoyl chains to more complex moieties, have been successfully introduced using this approach. scispace.comnih.gov

Alkylation to form 3'-O-ethers requires more stringent conditions. A common strategy involves treating the 5'-O-protected thymidine with a strong base, such as sodium hydride (NaH), to generate the 3'-alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) or a tosylate (e.g., 2-fluoroethyl tosylate). researchgate.netnih.govacs.org This method has been used to synthesize 3'-O-methyl, 3'-O-ethyl, and various other alkylated thymidine derivatives. acs.org Selective N-3 alkylation of the thymine (B56734) base can also be achieved under specific conditions, typically using a base like potassium carbonate in a polar aprotic solvent. tripod.com

Table 2: Examples of 3'-O-Acylation and Alkylation of Thymidine

| Reagent | Protecting Group (5'-O) | Base | Product | Reference(s) |

|---|---|---|---|---|

| Pentanoyl chloride | None (direct acylation) | Pyridine | 3',5'-Di-O-pentanoylthymidine | scispace.com |

| 2-Bromobenzoyl chloride | None (direct acylation) | Pyridine | 3',5'-Di-O-(2-bromobenzoyl)thymidine | scispace.com |

| Heteroaromatic halides | tert-Butyldimethylsilyl (TBDMS) | Sodium Hydride | 3'-O-Heteroarylthymidine | nih.gov |

Stereoselective Synthesis Pathways for 3'-Position Modifications

Controlling the stereochemistry at the 3'-position is crucial, as the biological activity of nucleoside analogues is often highly dependent on the specific configuration of substituents on the sugar ring. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of diastereomeric mixtures that can be difficult to separate and may have different biological effects.

One approach involves starting with a chiral precursor or using a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of 3'-spiro nucleosides has been achieved by reacting a pre-synthesized, stereochemically defined ribofuranose derivative with the pyrimidine (B1678525) base. nih.gov Similarly, the synthesis of 3'-O-silatranylthymidines with specific stereochemistry at the silicon atom has been reported, demonstrating that the biological activity is dependent on the configuration of the substituent. nih.gov Wittig-Horner reactions have also been employed to generate didehydro nucleosyl amino acids with pronounced stereoselectivity, which are precursors to modified thymidine analogues. mpg.de These methods rely on the precise spatial arrangement of reactants to favor the formation of one stereoisomer over another.

Synthesis of 3'-Modified Thymidine Phosphorylated Forms

For many nucleoside analogues to exert their biological effect, they must be converted intracellularly to their corresponding mono-, di-, and triphosphate forms. The triphosphate is often the active species that inhibits viral polymerases or other cellular enzymes. Chemical synthesis of these phosphorylated forms is therefore essential for in vitro studies and for developing prodrug strategies.

The synthesis of 3'-azido-3'-deoxythymidine triphosphate (AZTTP), the active metabolite of Zidovudine, is a key example. nih.govjenabioscience.com A common laboratory-scale method for phosphorylation is the Yoshikawa-Marumoto procedure, which uses phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent to generate the monophosphate. Further phosphorylation to the di- and triphosphate can be achieved using enzymatic methods or chemical coupling reactions with pyrophosphate or activated phosphate derivatives. nih.gov For example, 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) was prepared by condensing AZT diphosphate (B83284) with a phosphatidic acid morpholidate. nih.gov

Phosphoramidite (B1245037) chemistry, widely used in oligonucleotide synthesis, is also adapted for creating modified phosphate linkages. oup.com For instance, 3'-thiothymidine can be incorporated into dinucleoside phosphate analogues using a 3'-S-phosphorothioamidite building block. oup.com This allows for the precise placement of modified nucleosides within a nucleic acid chain. The synthesis of phosphonate (B1237965) analogues, where a non-hydrolyzable methylene (B1212753) group replaces the 5'-oxygen atom, represents another important class of modified nucleotides. acs.org

Advanced Chemical Strategies for 3'-Conjugation

To enhance the properties of thymidine analogues, various moieties such as fluorophores, affinity tags, or drug molecules are often attached. Advanced chemical strategies, particularly click chemistry, have become powerful tools for this purpose due to their high efficiency, specificity, and biocompatibility.

Click Chemistry Applications in 3'-Thymidine Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of nucleoside conjugates. itmedicalteam.pl This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking a molecule bearing an azide (B81097) group with one bearing a terminal alkyne. nih.gov The archetypal substrate for this reaction is 3'-azido-3'-deoxythymidine (AZT), which can be readily "clicked" with a wide variety of alkyne-functionalized molecules. nih.govresearchgate.net Efficient one-pot protocols have been developed using copper sulfate (B86663) and a reducing agent like sodium ascorbate, often in the presence of a copper-coordinating ligand such as tris(benzyltriazolylmethyl)amine (TBTA), to generate the active Cu(I) catalyst in situ. researchgate.net

In addition to CuAAC, other click reactions have been employed:

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) : This reaction is complementary to CuAAC as it regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide. glenresearch.comfiu.edu The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. researchgate.net

These click chemistry methodologies provide a modular and highly efficient platform for the synthesis of a diverse library of 3'-conjugated thymidine derivatives for various applications in chemical biology and drug discovery. mdpi.comacs.orgnih.gov

Table 3: Click Chemistry Reactions for 3'-Thymidine Conjugation

| Click Reaction | Catalyst/Promoter | Key Reactants | Product Linkage | Reference(s) |

|---|---|---|---|---|

| CuAAC | CuSO₄ / Sodium Ascorbate | 3'-Azidothymidine + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |

| RuAAC | Ruthenium(II) complex | 3'-Azidothymidine + Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | nih.gov |

Imidazolyl-Linked and Other Conjugated Derivatives

The synthesis of 3'-conjugated thymidine analogues, including those linked to imidazole (B134444) and other functional moieties, is a significant area of research aimed at creating derivatives with unique chemical and biological properties. These methodologies often involve multi-step syntheses starting from thymidine, introducing a reactive group at the 3'-position, and subsequently coupling it with the desired molecule.

Imidazolyl-Linked Derivatives

The introduction of an imidazole group at the 3'-position of thymidine can be achieved through several synthetic routes. One prominent method involves the nucleophilic substitution of a suitable leaving group on the 3'-carbon by an imidazole-containing nucleophile. acs.org Research by Polushin et al. details the synthesis and characterization of imidazolyl-linked synthons designed for conjugation to thymidine derivatives. acs.org

Another strategy utilizes the reactivity of 3'-O-(thiocarbonyl) intermediates. For instance, a (1-imidazolyl)thiocarbonyl group can be installed at the 3'-position of a protected thymidine. nih.gov This derivative serves as a precursor for radical-mediated C-C bond-forming reactions, allowing for the introduction of various substituents at the 3'-position while the imidazole moiety acts as part of the reactive intermediate. nih.gov The synthesis of 3'-heterocyclic substituted 3'-deoxythymidines has been explored to generate novel nucleoside analogues. acs.org Furthermore, functionalized oligonucleotides have been designed with imidazole groups to mimic the catalytic activity of enzymes like ribonucleases. academie-sciences.fr

Table 1: Synthetic Approaches for 3'-Imidazolyl-Linked Thymidine Derivatives

| Starting Material | Key Reagent/Intermediate | Linkage Type | Reference |

| 3'-Deoxy-3'-halo-thymidine | Imidazole | C-N Bond | acs.org |

| 5'-O-Protected Thymidine | 1,1'-Thiocarbonyldiimidazole | O-C(S)-N (Thiocarbamate) | nih.gov |

| 3'-Azido-3'-deoxythymidine | Alkyne-functionalized Imidazole | Triazole (via Click Chemistry) | academie-sciences.fr |

Other Conjugated Derivatives

A wide array of other molecules have been conjugated to the 3'-position of thymidine, leveraging various chemical reactions to create diverse structures.

Triazole-Linked Conjugates via "Click Chemistry": The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry," is a highly efficient method for conjugation. researchgate.net This reaction typically involves the coupling of 3'-azido-3'-deoxythymidine (AZT or zidovudine) with a terminal alkyne. researchgate.net This approach has been used to synthesize a variety of conjugates, including those with redox-active ferrocenyl groups, fluorescent pyrenyl moieties, and complex Cinchona alkaloids. researchgate.net The resulting 1,2,3-triazole ring serves as a stable and robust linker between the thymidine scaffold and the conjugated molecule. researchgate.netnih.gov

Radical-Mediated C-C Bond Formation: Beyond imidazolyl derivatives, 3'-O-thionoesters and thionoamides of thymidine are versatile intermediates for forming direct carbon-carbon bonds at the 3'-position. nih.gov Under radical-generating conditions, these compounds react with various radical acceptors like acrylonitrile (B1666552) and methyl acrylate (B77674) to yield 3'-C-alkylated products. nih.gov This method provides a direct pathway to carbon-linked chains at the sugar moiety. nih.gov

Fluorescently Labeled Conjugates: For detection and imaging purposes, fluorescent dyes can be attached to the 3'-position. One reported method involves attaching a pteridine (B1203161) derivative to the 3'-OH group of a 5'-O-protected thymidine via a linker. nih.gov The resulting conjugate, after deprotection and subsequent phosphorylation, can be used as a fluorescently labeled building block. nih.gov

Amino- and Amide-Linked Derivatives: The synthesis of 3'-amino-3'-deoxythymidine (B22303) is a well-established modification. nih.gov This primary amine provides a reactive handle for further conjugation, most commonly through the formation of stable amide bonds with carboxylic acids. This strategy allows for the attachment of peptides, ligands, and other functional groups.

Table 2: Selected Methods for Synthesizing Other 3'-Conjugated Thymidine Derivatives

| Conjugation Method | Thymidine Precursor | Reactant/Conjugate | Linkage Formed | Reference |

| Click Chemistry | 3'-Azido-3'-deoxythymidine | Terminal Alkyne (e.g., Ferrocenyl acetylene) | 1,2,3-Triazole | researchgate.net |

| Radical Alkylation | 3'-O-(Phenoxy)thiocarbonyl thymidine | Acrylonitrile | C-C Bond | nih.gov |

| Ether Linkage | 5'-O-Dimethoxytritylthymidine | Pteridine with linker | Ether | nih.gov |

| Amide Bond Formation | 3'-Amino-3'-deoxythymidine | Activated Carboxylic Acid | Amide | nih.gov |

Molecular and Cellular Mechanisms of 3 Modified Thymidine Analogues

Enzymatic Interactions and Metabolism

The journey of a 3'-modified thymidine (B127349) analogue from a prodrug to an active antiviral or anticancer agent involves a series of critical enzymatic interactions. These interactions determine the rate and extent of its activation and, ultimately, its therapeutic potential. Key enzymes in this metabolic pathway include thymidine kinase (TK), thymidylate kinase (TMPK), and thymidine phosphorylase (TP).

Phosphorylation by Thymidine Kinase (TK1/TK2)

The initial and often rate-limiting step in the activation of thymidine analogues is the transfer of a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the nucleoside. kuleuven.be This reaction is catalyzed by thymidine kinases. In mammalian cells, two main isoforms exist: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). kuleuven.beslu.se While TK1 is primarily active in proliferating cells, making it a key target in cancer chemotherapy, TK2 is constitutively expressed and plays a crucial role in mitochondrial DNA synthesis. kuleuven.be

The substrate specificity of TK1 and TK2 differs significantly, particularly concerning modifications at the 3'-position of the deoxyribose ring. TK1 generally exhibits a more restricted substrate specificity but can tolerate certain modifications at the 3'-position. nih.gov For instance, it has been shown to phosphorylate analogues with bulky carboranylalkyl groups at the N-3 position of the thymine (B56734) base, suggesting that this position is a viable site for attaching larger moieties while preserving TK1 activity. tripod.com

In contrast, TK2 has a broader specificity for pyrimidine (B1678525) bases but is less tolerant of substitutions at the 2' and 3' positions of the sugar ring, other than the natural hydroxyl groups. nih.gov However, some 3'-modified analogues have been identified as substrates or inhibitors of TK2. For example, 3'-hexanoylamino-3'-deoxythymidine was found to inhibit dThd phosphorylation by TK2. kuleuven.be

Studies with various 3'-substituted carboranyl thymidine analogues have provided insights into the structural determinants for TK1 phosphorylation. The length of the tether connecting the bulky carborane cage to the thymidine scaffold influences the phosphorylation rate, with certain spacer lengths being optimal for binding to the active site of TK1. tripod.com This suggests that the flexibility and conformation of the 3'-substituent are critical for proper positioning within the enzyme's active site to allow for efficient catalysis.

Modifications at the 3'-position of the thymidine molecule can have a profound impact on the rate of phosphorylation by thymidine kinases. The size, polarity, and chemical nature of the substituent all play a role in determining whether an analogue will be a good substrate.

For instance, the well-known anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT, or zidovudine), is a substrate for both TK1 and TK2. kuleuven.bewikipedia.org The 3'-azido group, while not a hydroxyl, is tolerated by the enzymes. The phosphorylation of AZT to its monophosphate is catalyzed by cytosolic thymidine kinase with an apparent Km value similar to that of the natural substrate, thymidine. acs.org However, the maximal rate of phosphorylation for AZT is about 60% of that for thymidine. acs.org

The introduction of bulky carboranyl groups at the 3'-position of thymidine has been shown to be tolerated by TK1, although the phosphorylation rates vary depending on the specific analogue. tripod.com This indicates that even large, lipophilic substituents can be accommodated within the active site of TK1. In a study of N-3 substituted carboranyl thymidines, phosphorylation rates by TK1 ranged from 11% to 57% relative to thymidine. tripod.com Interestingly, these N-3 substituted analogues were poor substrates for TK2. tripod.com

| Compound | TK1 Phosphorylation Rate (% of Thymidine) | TK2 Phosphorylation Rate (% of Thymidine) |

|---|---|---|

| N-3-methyl carboranyl thymidine | ~5% | Significant |

| N-3 substituted carboranyl thymidines (with dihydroxypropyl) | 13-49% | Poor |

| N-3 substituted carboranyl thymidines (without dihydroxypropyl) | 11-57% | Poor |

Structural Requirements for Efficient Phosphorylation of 3'-Substituted Analogues

Substrate Properties and Reactivity with Thymidylate Kinase (TMPK)

Following the initial phosphorylation by thymidine kinase, the resulting nucleoside monophosphate must be further phosphorylated to the diphosphate (B83284) form. This second phosphorylation step is catalyzed by thymidylate kinase (TMPK). mpg.de For many thymidine analogues, including the anti-HIV prodrugs AZT and d4T, this step is rate-limiting in their activation pathway. mpg.de

The efficiency of TMPK-catalyzed phosphorylation is highly sensitive to modifications at the 3'-position of the sugar moiety. mpg.de Even small changes can drastically affect the enzyme's conformation and catalytic activity. nih.gov For example, the substitution of the 3'-hydroxyl group with a bulky azido (B1232118) group in AZT monophosphate (AZTMP) leads to a ~60-fold decrease in the phosphorylation rate by human TMPK compared to the natural substrate, thymidine monophosphate (TMP). mpg.de

Interestingly, there isn't a simple correlation between the size of the 3'-substituent and the phosphorylation rate. While the bulky azido group in AZTMP significantly hinders phosphorylation, a smaller fluorine atom at the 3'-position (in FLTMP) still reduces the rate by 12-fold. mpg.de In contrast, a 3'-amino group substitution results in a less than three-fold reduction in the phosphorylation rate. mpg.de These findings suggest that factors beyond mere steric hindrance, such as the electronic properties and the ability of the analogue to induce the correct conformational changes in the enzyme, are crucial. mpg.denih.gov

Structural studies have revealed a direct correlation between the rate of phosphorylation of a nucleoside monophosphate analogue and its ability to induce the closing of the enzyme's phosphate-binding loop (P-loop). nih.gov This conformational change is essential for catalysis.

| Analogue | Relative Phosphorylation Rate (compared to TMP) |

|---|---|

| AZTMP (3'-azido) | ~1/60th |

| FLTMP (3'-fluoro) | ~1/12th |

| NH2TMP (3'-amino) | >1/3rd |

Modulation of Thymidine Phosphorylase (TP) Activity

Thymidine phosphorylase (TP) is another key enzyme in pyrimidine nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. tandfonline.com TP can inactivate certain nucleoside analogues by cleaving the glycosidic bond, thus preventing their therapeutic action. atlasgeneticsoncology.org Therefore, the development of TP inhibitors is a strategy to enhance the efficacy of these analogues.

Modifications to the thymidine structure, particularly at the 3'- and 5'-positions of the ribosyl moiety, can significantly influence its interaction with TP. The replacement of the 3'-hydroxyl group of thymidine has been shown to markedly affect its catalytic activity. nih.gov Kinetic studies have revealed that replacing the 3'-hydroxyl group with a hydrogen atom leads to high K(m) and low V(max) values, indicating that the 3'-hydroxyl group is structurally important for the binding of the substrate to the enzyme. nih.gov

A number of potent and specific inhibitors of thymidine phosphorylase have been developed. These inhibitors are often designed as substrate analogues that bind tightly to the active site of the enzyme. One such class of inhibitors includes 5-halogenated pyrimidine analogues substituted at the 6-position. researchgate.net

For example, 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione hydrochloride (TPI) is a potent and selective inhibitor of TP. researchgate.net It acts as a tight-binding, stoichiometric inhibitor. tandfonline.com Kinetic studies have shown that TPI and its analogues exhibit competitive inhibition with respect to the thymidine substrate. nih.gov The binding of these inhibitors can mimic the transition state of the substrate, leading to very strong inhibition. sci-hub.st

Molecular docking and structural studies have provided insights into the binding modes of these inhibitors. sci-hub.stmdpi.com The interactions between the inhibitor and the amino acid residues in the active site of TP are crucial for its inhibitory potency. These interactions can include hydrogen bonding and hydrophobic interactions. mdpi.com The development of these inhibitors has been aided by the elucidation of the crystal structure of human TP in complex with inhibitors like TPI. sci-hub.st

| Inhibitor | Inhibition Type | Key Features |

|---|---|---|

| Tipiracil (TPI) | Competitive, Tight-binding | A 5-chloro-6-substituted uracil (B121893) derivative. tandfonline.comresearchgate.net |

| 5-Iodouracil (5IUR) | - | Used in structural studies to understand inhibitor binding. sci-hub.st |

| Masoprocol | Competitive | A natural product inhibitor. nih.gov |

Role of Other Deoxynucleotidases in Analog Metabolism

While thymidine kinase and thymidylate kinase are central to the activation of many thymidine analogues, other deoxynucleotidases play crucial roles in their metabolism, often by dephosphorylating the analogue monophosphates and thereby modulating their intracellular concentration and efficacy. These enzymes can influence the balance between the activated (phosphorylated) and inactivated (dephosphorylated) forms of the analogues. nih.gov

Key deoxynucleotidases involved in this process include:

Cytosolic 5'-Nucleotidase II (cN-II): This enzyme preferentially hydrolyzes 6-hydroxypurine nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.govplos.org However, it also possesses phosphotransferase activity and can dephosphorylate the monophosphate forms of certain nucleoside analogues used in antiviral and anticancer therapies. nih.govnih.gov High expression levels of cN-II have been linked to resistance to some cytotoxic nucleoside analogues, suggesting its role in reducing the intracellular pool of the active drug. nih.govplos.organr.fr The enzyme's activity is allosterically regulated, being activated by ATP. nih.govdiva-portal.org

Mitochondrial Deoxynucleotidase (dNT-2): Located within the mitochondria, dNT-2 specifically dephosphorylates deoxynucleoside monophosphates, particularly dTMP and dUMP. pnas.orguah.es It is proposed that dNT-2 plays a role in preventing the accumulation of dTTP within the mitochondria. pnas.org By dephosphorylating the monophosphate forms of 3'-modified thymidine analogues that enter the mitochondria, dNT-2 can limit their incorporation into mitochondrial DNA and potentially mitigate mitochondrial toxicity. nih.govjci.org Loss-of-function mutations in dNT-2 could lead to an increase in mitochondrial dTTP pools and subsequent alterations in mitochondrial DNA. jci.org

The interplay between activating kinases and deactivating deoxynucleotidases creates a dynamic equilibrium that ultimately determines the level of the pharmacologically active triphosphate form of the analogue within different cellular compartments. nih.gov

Intracellular Transport and Uptake Mechanisms

The entry of 3'-modified thymidine analogues into target cells is a critical first step for their pharmacological activity. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters.

Human cells possess two main families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). frontiersin.orgwjgnet.comfrontiersin.orgopenmedscience.com

Human Equilibrative Nucleoside Transporters (hENTs): This family includes hENT1, hENT2, hENT3, and hENT4. wjgnet.comopenmedscience.com They are bidirectional transporters that move nucleosides down their concentration gradient. openmedscience.com

hENT1: This is a major transporter for thymidine and its analogues, such as 3'-deoxy-3'-fluorothymidine (B1224464) (FLT). nih.govsnmjournals.orgnih.govbaseclick.eu Studies have shown that hENT1 is a key determinant of cellular uptake for FLT in various cancer cell lines. openmedscience.comnih.gov Its transport activity is sensitive to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR). nih.gov In some hepatic cells, hENT1 is the predominant transporter for thymidine. nih.gov

hENT2: While also capable of transporting thymidine and its analogues, hENT2 often plays a secondary role to hENT1 in many cell types. snmjournals.orgnih.gov It is less sensitive to NBMPR inhibition compared to hENT1. frontiersin.org hENT2 can also transport nucleobases. frontiersin.org

Human Concentrative Nucleoside Transporters (hCNTs): This family includes hCNT1, hCNT2, and hCNT3. wjgnet.comfrontiersin.org These are sodium-dependent symporters that transport nucleosides into the cell against a concentration gradient. wjgnet.comopenmedscience.com

hCNT1: This transporter shows a preference for pyrimidine nucleosides. frontiersin.orgopenmedscience.comnih.gov

hCNT2: This transporter primarily transports purine (B94841) nucleosides. frontiersin.orgopenmedscience.comnih.gov

hCNT3: This transporter has a broad selectivity for both purine and pyrimidine nucleosides. wjgnet.comfrontiersin.org

The relative contribution of each transporter can vary significantly between different cell types and tissues. nih.govnih.gov For example, in certain human adenocarcinoma cells, thymidine transport is dominated by hENT1, while the analogue FMAU is primarily transported by hENT2. snmjournals.org The 3'-modified thymidine analogue FLT can be transported by hENT1, hENT2, hCNT1, and hCNT3. nih.gov

The rate of cellular proliferation can significantly impact the transport of nucleoside analogues. This is largely due to the cell cycle-dependent regulation of nucleoside transporter expression and activity.

Research has demonstrated that the levels of hENT1 increase as cells enter the cell cycle and begin to proliferate. nih.govsnmjournals.org In a study using human adenocarcinoma cells, exponentially growing cells showed a 1.6- to 1.8-fold increase in hENT1 levels in the cell membrane compared to nonproliferating, plateau-phase cells. snmjournals.org This increase in hENT1 was associated with a more rapid uptake of both thymidine and the analogue FLT. snmjournals.org The uptake of thymidine in these proliferating cells increased twofold. snmjournals.org

Similarly, the expression of concentrative nucleoside transporters, such as CNT1 and CNT2, can be up-regulated during cell proliferation, for instance, during liver regeneration. tandfonline.com This up-regulation likely reflects the increased demand for nucleosides to support DNA synthesis in rapidly dividing cells. Conversely, the differentiation of cells is often associated with changes in the expression profile of nucleoside transporters. For example, the granulocytic differentiation of NB4 cells leads to a selective loss of csg (a CNT subtype) activity. nih.gov Therefore, the proliferative state of a cell is a key factor determining the rate at which 3'-modified thymidine analogues are taken up, which in turn influences their therapeutic efficacy. frontiersin.orgsnmjournals.org

Involvement of Nucleoside Transporters (e.g., hENT1, hENT2)

Mechanisms of Action on Nucleic Acid Synthesis and Integrity

Once inside the cell and converted to their active triphosphate form, 3'-modified thymidine analogues exert their primary effects by interfering with the synthesis and integrity of nucleic acids.

A hallmark mechanism of action for 3'-modified thymidine analogues is the termination of the growing DNA chain. patsnap.comdrugbank.comdrugbank.comontosight.ai This occurs because these analogues, once incorporated into the DNA strand, lack the essential 3'-hydroxyl (-OH) group. patsnap.comdrugbank.comdrugbank.compatsnap.com

In normal DNA synthesis, the 3'-OH group of the last nucleotide in the chain is required to form a phosphodiester bond with the 5'-triphosphate of the incoming deoxynucleoside triphosphate. The absence of this 3'-OH group in the incorporated analogue makes the formation of this bond impossible, leading to the premature cessation of DNA elongation. patsnap.comdrugbank.com

This mechanism is central to the action of antiretroviral drugs like Zidovudine (AZT) and Stavudine (B1682478) (d4T). patsnap.comdrugbank.comdroracle.aiontosight.aipediatriconcall.com The triphosphate form of AZT (AZT-TP) is incorporated into the growing viral DNA by reverse transcriptase, causing chain termination and halting the replication of the viral genome. patsnap.comdroracle.aipediatriconcall.comnih.govviivhealthcare.com Similarly, the triphosphate form of stavudine acts as a chain terminator, preventing the further extension of the viral DNA chain. drugbank.comontosight.aipatsnap.comontosight.ai

In addition to acting as chain terminators, the triphosphate forms of 3'-modified thymidine analogues can also directly interfere with the activity of DNA polymerases. drugbank.comdrugbank.comdroracle.aiviivhealthcare.com They achieve this by acting as competitive inhibitors of the natural substrate, deoxythymidine triphosphate (dTTP). drugbank.comdrugbank.comnih.govnih.gov

The structural similarity of the analogue triphosphates to dTTP allows them to bind to the active site of DNA polymerases, particularly viral reverse transcriptases. patsnap.comnih.govnih.gov For example, AZT-TP competes with dTTP for binding to HIV reverse transcriptase. nih.govnih.gov This competitive inhibition reduces the rate at which the natural nucleotide is incorporated, thereby slowing down DNA synthesis.

The inhibitory potency of these analogues is often much greater for viral reverse transcriptases than for human cellular DNA polymerases (such as α, β, and γ), which accounts for their selective antiviral activity. droracle.ainih.govviivhealthcare.comnih.gov For instance, AZT-TP is a weak inhibitor of human DNA polymerases α and γ, requiring significantly higher concentrations to inhibit these enzymes compared to the concentrations needed to inhibit HIV reverse transcriptase. drugbank.comdroracle.aipediatriconcall.comviivhealthcare.com However, inhibition of mitochondrial DNA polymerase γ can occur at concentrations achievable in vivo, which may contribute to certain toxicities. droracle.aiahajournals.org Zidovudine triphosphate has been shown to inhibit hepatitis B virus DNA polymerase activity in vitro. nih.govmedchemexpress.com

The table below summarizes the kinetic constants for the interaction of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP) with different DNA polymerases, highlighting its selectivity for HIV reverse transcriptase.

| Enzyme | Primer-Template | Km (µM) for dTTP | Ki (µM) for AZT-TP |

| HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | 2.8 | 0.04 |

| HIV Reverse Transcriptase | Activated Calf Thymus DNA | 1.2 | 0.3 |

| DNA Polymerase α | Activated Calf Thymus DNA | 2.4 | 230 |

| DNA Polymerase β | Activated Calf Thymus DNA | 6.0 | 73 |

| Data sourced from St. Clair et al. nih.gov |

Effects on DNA Replication, Repair, and Recombination Processes

The incorporation of 3'-azido-3'-deoxythymidine (AZT), a thymidine analogue, into DNA has significant consequences for cellular processes, primarily by acting as a chain terminator during DNA synthesis. nih.gov This termination occurs because the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, halting replication. brandeis.edustackexchange.com This action is central to its use as an antiretroviral agent against HIV, as it has a higher affinity for HIV's reverse transcriptase than for human DNA polymerases. stackexchange.comacs.org However, at high concentrations, it can also inhibit human DNA polymerases, particularly mitochondrial DNA polymerase gamma. stackexchange.com

The blockage of replication forks by AZT incorporation leads to the formation of single-strand DNA (ssDNA) gaps. nih.gov In cellular models like Escherichia coli, the accumulation of these ssDNA gaps triggers the SOS DNA damage response, a transcriptional program involving genes related to DNA repair and cell cycle arrest. nih.gov The presence of these gaps can also lead to the formation of more severe DNA lesions, namely double-strand breaks (DSBs). nih.govbyjus.com The high sensitivity of mutants in the RecBCD nuclease pathway, which is essential for recombinational DSB repair, to AZT underscores the conversion of ssDNA gaps into DSBs. nih.gov

Homologous recombination (HR) is a key pathway for repairing these AZT-induced DNA breaks. brandeis.edu This process involves the generation of ssDNA tails that invade a homologous DNA template to guide repair. brandeis.edu In E. coli, the RecFOR pathway, which specifically handles single-strand gaps, initiates recombination in response to AZT-induced replication blockage. nih.gov The inability of resistant HIV reverse transcriptase to unblock AZT-terminated primers during the initiation of reverse transcription, in contrast to its ability to do so during elongation, highlights the differential impact of AZT at various stages of DNA synthesis. nih.gov

While AZT triphosphate is the active form that inhibits DNA polymerases, studies have shown that AZT monophosphate can also inhibit DNA replication at concentrations found in treated cells, potentially contributing to its cytotoxic effects. nih.gov Interestingly, despite its ability to disrupt replication, neither the monophosphate, diphosphate, nor triphosphate forms of AZT were found to decrease the fidelity of base substitution during replication or affect the efficiency of single-base mismatch repair. nih.gov However, AZT treatment can cause alterations in deoxynucleoside triphosphate pools, which in turn could indirectly reduce replication fidelity and lead to mutagenic effects. nih.gov The cellular enzyme Exonuclease III appears to play a role in AZT tolerance by removing the incorporated analogue, as its overproduction protects cells from AZT's effects. nih.gov

Proteomic Modifications Induced by Analog Incorporation in Cellular Models

The incorporation of 3'-modified thymidine analogues like 3'-azido-3'-deoxythymidine (AZT) can induce significant changes in the cellular proteome, reflecting the cell's response to the induced stress and metabolic alterations. While direct, large-scale proteomic studies detailing the global changes specifically following AZT incorporation are not extensively detailed in the provided context, related research offers insights into the types of modifications that can be expected.

For instance, studies on other substances that disrupt cellular processes, like 2-deoxy-D-glucose (2DG) which affects glycosylation, show significant alterations in protein expression. In one such study, 4257 unique proteins were identified, with differentially expressed proteins being defined by a significant fold change in abundance. mdpi.com This suggests that a similar comprehensive proteomic analysis of AZT-treated cells would likely reveal widespread changes in protein expression profiles.

A key mechanism of AZT-induced cytotoxicity, separate from its effects on DNA replication, is the inhibition of protein glycosylation. nih.gov AZT monophosphate, the primary metabolite in treated cells, competes with pyrimidine-sugars for transport into the Golgi apparatus, thereby potently inhibiting the glycosylation of proteins. nih.gov This disruption of a critical post-translational modification process would undoubtedly be reflected in the proteome, potentially leading to the misfolding, degradation, or altered function of numerous proteins. Gene Ontology (GO) enrichment analysis in studies of glycosylation inhibitors has revealed impacts on biological processes such as integrin-mediated signaling and protein targeting to lysosomes. mdpi.com

Furthermore, AZT treatment has been shown to induce differential effects on the proteome depending on the tissue type. In rats, chronic AZT administration led to a decrease in the specific activities of cytochrome c oxidase and fatty acid synthase in inguinal adipose tissue, indicating an impact on energy and lipogenic metabolism. nih.gov This was associated with an increase in the phosphorylation level of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov In contrast, these changes were not observed in epididymal tissue, highlighting a site-specific proteomic and metabolic response to the analogue. nih.gov

Changes in the proteome of organisms like bacteria can be detected using techniques such as MALDI-ToF mass spectrometry, which is sensitive enough to discriminate between different strains and detect changes due to environmental conditions. biorxiv.org Therefore, it is plausible that such techniques could be employed to identify specific protein biomarkers associated with AZT incorporation and its downstream effects in various cellular models.

Mechanisms of Strand Breakage in DNA by Diphosphate Analogues

The incorporation of 3'-azido-3'-deoxythymidine (AZT) into a growing DNA chain leads to the termination of replication, which is the primary mechanism of its action. nih.govbrandeis.edu This termination event itself creates a single-strand break (SSB) in the sense that the nascent strand is incomplete. byjus.com The presence of the 3'-azido group on the incorporated AZT molecule prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, thus physically halting the elongation of the DNA strand. stackexchange.com

The initial lesion caused by AZT incorporation is a single-strand gap. nih.gov These gaps are regions of ssDNA that are exposed when the replication fork stalls. nih.gov While an SSB refers to a break in the sugar-phosphate backbone of one strand, a gap is a larger region where nucleotides are missing. byjus.com

The accumulation of these single-strand gaps can lead to more severe forms of DNA damage, specifically double-strand breaks (DSBs). nih.govbyjus.com DSBs occur when both strands of the DNA helix are severed in close proximity. byjus.com The conversion of ssDNA gaps into DSBs is a significant consequence of AZT treatment. Evidence for this comes from studies in E. coli, where mutants in the RecBCD nuclease pathway, which is responsible for repairing DSBs through homologous recombination, are highly sensitive to AZT. nih.gov This suggests that the repair of DSBs is crucial for cell survival in the presence of AZT.

While the primary mechanism of strand breakage is due to replication termination, the chemical nature of the incorporated analogue and its metabolites can also play a role. The attack of hydroxyl radicals on the sugar moiety of DNA can also lead to strand breaks. lu.lv Although not directly stated to be caused by AZT diphosphate in the provided text, this is a general mechanism of DNA damage.

In the context of AZT, the diphosphate form (AZT-DP) is an intermediate in the phosphorylation pathway to the active triphosphate form (AZT-TP). While AZT-TP is the primary inhibitor of DNA polymerase, studies have shown that AZT-DP can also inhibit replication, albeit at higher concentrations than what is typically found in vivo. nih.gov The direct mechanism by which AZT diphosphate would cause strand breakage, other than through its eventual conversion to AZT-TP and subsequent incorporation, is not explicitly detailed in the provided search results. However, the instability introduced by the stalled replication complex and the subsequent processing of the single-strand gaps are the key events that lead to the formation of both single- and double-strand breaks.

Computational Studies on Molecular Interactions and Dynamics

Computational methods are invaluable for understanding the molecular mechanisms of action of 3'-modified thymidine analogues like 3'-azido-3'-deoxythymidine (AZT). These techniques provide insights into the interactions between the drug and its target enzymes, as well as the dynamic behavior of these complexes.

Molecular Docking Analyses of 3'-Modified Thymidine with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. acs.org This method is widely used to study the interactions of 3'-modified thymidine analogues with their target enzymes, primarily HIV-1 reverse transcriptase (RT). acs.orgrevistadechimie.ro Docking studies have been instrumental in understanding the binding affinity and molecular interactions that govern the inhibitory activity of these analogues. acs.org

For example, molecular docking analyses of various nucleoside reverse transcriptase inhibitors (NRTIs) with the HIV-1 RT model (PDB: 6ASW) have been performed to compare their binding efficiencies. ekb.eg Such studies help in identifying key amino acid residues in the enzyme's active site that are crucial for ligand binding. Docking studies of cytidine (B196190) derivatives against HIV-1 RT (PDB: 3V4I) have shown that these molecules can bind near the catalytic site, interacting with residues such as Tyr181, Val90, and Pro95. revistadechimie.ro

To validate docking protocols, the co-crystallized ligand, such as 3'-Azido-3'-Deoxythymidine-5'-Triphosphate, can be extracted and re-docked into the same position. revistadechimie.ro The root mean square deviation (RMSD) between the docked pose and the original crystal structure ligand is then calculated to assess the accuracy of the docking method. revistadechimie.ro

Molecular docking has also been employed to investigate the potential of novel sugar derivatives as HIV-1 RT inhibitors. acs.org For instance, the docking of synthesized O-glycosides has confirmed their potential to interact with the enzyme's active site. acs.org These studies often compare the binding of new analogues to that of known inhibitors like AZT. acs.org The interaction energy and ligand efficiency are common metrics used to rank the potential efficacy of the studied compounds. ekb.eg

Below is a table summarizing the results of a molecular docking study of various NRTIs with HIV-1 RT.

| Compound | Ligand Efficiency (kcal/mol) | Interaction Energy (kcal/mol) |

| Zalcitabine | -10.081 | Not specified |

| Abacavir | -7.460 | -182.209 |

| Emtricitabine | Not specified | -134.314 |

| Data from a molecular docking study with the HIV-1 reverse transcriptase model (PDB: 6ASW). ekb.eg |

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, offering insights that are not available from static docking models. mdpi.com These simulations are used to assess the stability of ligand-protein complexes and to characterize the conformational changes that may occur upon binding. mdpi.comnih.gov

MD simulations have been conducted on complexes of HIV-1 RT with substrates and antiretroviral drugs like AZT. researchgate.net The stability of these complexes is often evaluated by calculating the root mean square deviation (RMSD) of the protein backbone atoms from their initial positions over the course of the simulation. nih.gov A stable RMSD trajectory suggests that the complex has reached equilibrium. nih.gov For example, a 100 ns MD simulation of a DNA polymerase complex with an inhibitor revealed an average RMSD between 3 Å and 4.8 Å, indicating the formation of a stable complex after an initial period of deviation. mdpi.com

These simulations can also reveal the flexibility of different regions of the protein, which can be quantified by the root mean square fluctuation (RMSF) of individual residues. mdpi.com This information can be crucial for understanding the dynamic nature of the enzyme's active site and how it accommodates different ligands.

The development of accurate force field parameters for molecules like AZT is essential for reliable MD simulations. researchgate.net These parameters are often derived from quantum mechanics calculations and validated by comparing simulated properties with experimental data or higher-level calculations. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzymatic Reactions

Combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying enzymatic reactions that involve the formation and breaking of chemical bonds. wordpress.com In this approach, the chemically active region of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. wordpress.com

QM/MM studies have been employed to investigate the nucleotidyl transfer reaction catalyzed by DNA polymerases, providing detailed insights into the reaction mechanism. researchgate.netpnas.org These studies can explore different possible reaction pathways, such as whether a proton transfer is direct or mediated by water molecules or amino acid residues. researchgate.net For instance, QM/MM calculations have provided evidence for the role of transient metal ions in mediating charge distribution within the polymerase active site during the chemical reaction. pnas.org

The application of QM/MM to study the phosphorylation of thymidine analogues by human thymidine kinase 1 (hTK1) is challenging due to the flexibility of the active site and conformational changes upon substrate binding. d-nb.info However, extensive QM/MM MD simulations with umbrella sampling have been successfully used to predict the free energy barrier for the phosphorylation reaction catalyzed by thymidine kinases from other organisms, with results showing excellent agreement with experimental values. acs.org These studies involve partitioning the system into QM and MM regions, where the QM region typically includes the substrates (ATP and the nucleoside analogue), a magnesium ion, and key amino acid residues. acs.org

QM/MM methods have been crucial in complementing experimental structural studies, such as time-lapse crystallography, to understand the chemical steps of nucleotide insertion by DNA polymerases. pnas.org The results from these computational studies help to elucidate the intricate relationships between the structure, dynamics, and function of these enzymes at an atomic level. frontiersin.org

Density Functional Theory (DFT) for Thermodynamic and Electronic Propertiesnih.gov

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and cellular mechanisms of 3'-modified thymidine analogues. researchgate.netnih.gov This quantum mechanical method allows for the detailed calculation of electronic structure, enabling the prediction of various thermodynamic and electronic properties that are crucial for understanding the stability, reactivity, and potential biological activity of these compounds. nih.govscirp.orgscirp.org DFT calculations are frequently performed using software like Gaussian 09, often employing Beck's three-parameter hybrid functional (B3LYP) combined with various basis sets, such as 3-21G or 6-31G(d,p), to optimize molecular geometries and predict their properties. scirp.orgscirp.orgresearchgate.netresearchgate.net

Thermodynamic Properties

The thermodynamic stability of thymidine analogues can be elucidated through DFT calculations of properties such as electronic energy (E), enthalpy (H), and Gibbs free energy (G). scirp.orgscirp.org These parameters provide insights into the spontaneity of reactions and the stability of the modified compounds. cyberleninka.ru Studies have shown that modifications to the hydroxyl (-OH) groups of thymidine, for instance by acylation, can significantly influence its thermodynamic properties. scirp.orgresearchgate.net For example, the introduction of bulky acylating groups can lead to a marked increase in the negative values of free energy and enthalpy, suggesting greater thermal stability. cyberleninka.ru A higher negative value for Gibbs free energy is generally indicative of greater stability of the compound. scirp.org

The dipole moment, another key parameter calculated via DFT, is vital for understanding non-bonded interactions, including hydrogen bond formation. scirp.orgcyberleninka.ru An increased dipole moment can enhance the binding properties of a molecule to its biological target. scirp.orgcyberleninka.ru Computational studies on various acylated thymidine analogues have demonstrated that modifications can lead to significantly different dipole moments, which in turn may affect their intermolecular interactions and biological efficacy. scirp.orgresearchgate.net

Table 1: Calculated Thermodynamic Properties of Selected Thymidine Analogues

This table displays calculated thermodynamic values for thymidine and some of its modified analogues. The data, derived from DFT calculations, includes electronic energy, enthalpy, and Gibbs free energy (all in Hartree), along with the dipole moment (in Debye). These values are crucial for assessing the relative stability and potential reactivity of the compounds. Note that higher negative values for energy, enthalpy, and free energy suggest greater stability.

| Compound | Molecular Formula | Electronic Energy (E) (Hartree) | Enthalpy (H) (Hartree) | Gibbs Free Energy (G) (Hartree) | Dipole Moment (p) (Debye) |

| Thymidine | C10H14N2O5 | -874.9462 | - | -874.9462 | - |

| Lauroyl Thymidine Analogue | - | - | - | - | - |

| Palmitoyl Thymidine Analogue | - | - | - | - | - |

| Myristoyl Thymidine Analogue | - | - | - | - | - |

| 4-t-butylbenzoyl Thymidine Analogue | - | -4616.520 | -4616.519 | -4616.601 | 5.911 |

| Bromo substituted benzoyl Analogue 6 | - | -1961.9761 | - | -1961.2611 | - |

| Analogue 5 | - | - | - | - | 9.4399 |

| Analogue 10 | - | -3773.6866 | -3773.6856 | -3773.7669 | - |

Data sourced from multiple computational studies. scirp.orgresearchgate.netcyberleninka.ru Dashes indicate where specific data was not available in the cited sources.

Electronic Properties and Chemical Reactivity

The electronic properties of 3'-modified thymidine analogues, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to their chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

DFT studies have consistently shown that modifications to the thymidine structure can significantly alter the HOMO-LUMO gap. scirp.orgnih.gov For instance, many acylated thymidine analogues exhibit a smaller HOMO-LUMO gap compared to the parent thymidine molecule, indicating that the modified compounds may be more reactive. nih.gov This increased reactivity can be crucial for the biological activity of these analogues. scirp.org

Global chemical reactivity descriptors such as hardness (η), softness (S), chemical potential (µ), electronegativity (χ), and electrophilicity (ω) can also be calculated from the HOMO and LUMO energies. scirp.orgscirp.orgresearchgate.net These descriptors, based on Parr and Pearson's interpretation of DFT and Koopman's theorem, provide a quantitative measure of the molecule's reactivity and interaction capabilities. scirp.orgscirp.orgresearchgate.net

One of the most well-studied 3'-modified thymidine analogues is 3'-azido-3'-deoxythymidine (AZT). scispace.com DFT calculations have been used to analyze the structural and electronic properties of the azide (B81097) group in AZT. scispace.com These studies reveal that the azide group's geometry is distorted compared to simpler organic azides, and this distortion, along with changes in charge distribution, influences its reactivity. scispace.comacs.org The electronic properties of AZT are central to its mechanism of action as an inhibitor of viral reverse transcriptase. scispace.com

Table 2: Calculated Electronic Properties of Selected Thymidine Analogues

This table presents key electronic properties for thymidine and its analogues, calculated using DFT. The properties include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE), all in electron volts (eV). The energy gap is a primary indicator of a molecule's chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thymidine | - | - | - |

| Analogue 2 | - | - | - |

| Analogue 3 | - | - | - |

| Analogue 6 | - | - | - |

Specific values for HOMO, LUMO, and Energy Gap are often presented in research but were not consistently available in a comparable format across the initial search results. The general finding is that modified analogues often have a lower energy gap than the parent thymidine. scirp.orgnih.gov

Academic Research Applications of 3 Modified Thymidine Analogues

Tools and Probes in Molecular and Cell Biology Research

3'-Modified thymidine (B127349) analogues are invaluable tools in molecular and cell biology, offering insights into fundamental cellular processes. By altering the 3'-hydroxyl group of the deoxyribose sugar, a critical component for DNA chain elongation, these analogues can be tailored for a variety of research applications, from studying DNA synthesis to analyzing enzymatic activities and cell cycle dynamics.

Investigation of DNA Synthesis and Replication Pathways

The study of DNA synthesis and replication is fundamental to understanding cell growth, proliferation, and genetic inheritance. 3'-Modified thymidine analogues serve as powerful probes in these investigations.

One of the most well-known 3'-modified thymidine analogues is 3'-azido-3'-deoxythymidine (AZT) , also known as zidovudine. oup.com Once inside a cell, AZT is phosphorylated to its active triphosphate form. pnas.orgmedchemexpress.comresearchgate.net This triphosphate derivative can then be incorporated into a growing DNA chain by DNA polymerases. oup.com However, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. oup.comwikipedia.org This mechanism has been instrumental in studying the replication of viruses like HIV and Epstein-Barr virus. researchgate.netasm.org Furthermore, the incorporation of AZT into cellular DNA has been demonstrated in various cell types, including human bone marrow cells, providing a method to track and quantify DNA synthesis. oup.comnih.gov

Another crucial analogue is 5-ethynyl-2'-deoxyuridine (EdU) , a thymidine analogue containing a terminal alkyne group. pnas.orgwikipedia.org EdU is readily incorporated into newly synthesized DNA during the S phase of the cell cycle. thermofisher.comsigmaaldrich.comnih.gov Its key advantage lies in the detection method, which utilizes a copper(I)-catalyzed click reaction to attach a fluorescent azide (B81097). pnas.orgthermofisher.com This method is highly sensitive and does not require the harsh DNA denaturation steps needed for the detection of other analogues like BrdU, thus preserving the structural integrity of the specimen. pnas.orgnih.gov This makes EdU a superior tool for visualizing and quantifying DNA synthesis in cultured cells and whole organisms. pnas.orgresearchgate.net

3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a positron-emitting thymidine analogue used in positron emission tomography (PET) to image cell proliferation in vivo. Similar to other thymidine analogues, [¹⁸F]FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK-1), an enzyme whose activity is elevated during the S phase. turkupetcentre.net The resulting monophosphate is trapped within the cell, allowing for the non-invasive visualization of tissues with high rates of DNA synthesis, such as tumors and bone marrow. turkupetcentre.net

Table 1: 3'-Modified Thymidine Analogues in DNA Synthesis Research

| Compound Name | Mechanism of Action & Research Application |

|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | Terminates DNA chain elongation after incorporation, used to study viral replication and quantify DNA synthesis. oup.compnas.orgmedchemexpress.comresearchgate.netwikipedia.orgasm.orgnih.gov |

| 5-ethynyl-2'-deoxyuridine (EdU) | Incorporated into newly synthesized DNA; detected via click chemistry for sensitive visualization of DNA replication without DNA denaturation. pnas.orgwikipedia.orgthermofisher.comsigmaaldrich.comnih.govresearchgate.net |

| 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) | Phosphorylated and trapped in cells with high TK-1 activity, enabling in vivo imaging of cell proliferation using PET. turkupetcentre.net |

Development of Assays for Nucleic Acid Enzymatic Activities (e.g., Nucleases, Phosphatases)

Modified oligonucleotides, including those with 3'-modified thymidine analogues, are crucial for developing assays to study the activity of enzymes that interact with nucleic acids, such as nucleases and phosphatases. These assays are vital for understanding DNA repair mechanisms, recombination, and other fundamental processes.

For instance, oligonucleotides with specific modifications can be designed as substrates for nucleases. A study by Latorra and colleagues demonstrated that introducing a locked nucleic acid (LNA) modification at the 3'-end of a primer enhances the discrimination of single nucleotide polymorphisms in allele-specific PCR, a technique reliant on DNA polymerase activity. uni-konstanz.de Similarly, custom-synthesized oligonucleotides, which can include 3'-modifications, are used as probes to detect nuclease activity. acs.org These probes often incorporate a fluorophore and a quencher, where cleavage by a nuclease separates the two, resulting in a fluorescent signal.

Furthermore, oligonucleotides with a 3'-tyrosine modification can serve as substrates to study the function of topoisomerase I and relaxases, enzymes that nick and repair DNA. biosyn.com The modification mimics the natural covalent intermediate formed during the enzyme's catalytic cycle.

Cell Cycle Analysis and Manipulation in Research Models

3'-Modified thymidine analogues are widely used to analyze and manipulate the cell cycle in various research models. Their ability to be incorporated into DNA during the S phase allows for the precise labeling and tracking of proliferating cells.

AZT has been shown to interfere with cell cycle progression, often causing an arrest in the S and G2/M phases. oup.com This effect is concentration- and time-dependent and has been observed in various cell lines, including NIH 3T3 cells and human cancer cells. oup.comresearchgate.net By synchronizing cells in a specific phase of the cell cycle, AZT can be used to study the molecular mechanisms that govern cell cycle checkpoints. oup.comspandidos-publications.com For example, research has indicated that AZT-induced cell cycle arrest may involve checkpoint proteins like Chk1 and Chk2. oup.com

EdU is a powerful tool for cell cycle analysis, particularly in flow cytometry. nih.govnih.gov By pulse-labeling cells with EdU, researchers can accurately identify and quantify the population of cells in the S phase. researchgate.net This method offers several advantages over traditional BrdU-based assays, including a simpler and faster protocol that avoids harsh denaturation steps, leading to more reproducible results. nih.govnih.govmdpi.com Dual-labeling experiments using EdU and BrdU can provide detailed insights into the dynamics of cell cycle progression. mdpi.com However, it is important to note that at high concentrations, both EdU and BrdU can have cytotoxic and genotoxic effects, potentially affecting cell cycle progression and inducing DNA damage. nih.govmdpi.complos.org

Table 2: Application of 3'-Modified Thymidine Analogues in Cell Cycle Studies

| Analogue | Effect on Cell Cycle | Research Application |

|---|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | Induces S and G2/M phase arrest. oup.com | Synchronization of cells for studying cell cycle checkpoints and related proteins. oup.comresearchgate.netspandidos-publications.com |

| 5-ethynyl-2'-deoxyuridine (EdU) | Incorporated during S phase for labeling. researchgate.net | Accurate quantification of S-phase cells via flow cytometry; dual-labeling studies of cell cycle dynamics. nih.govnih.govmdpi.com |

Labeling and Tracking Biomolecules for Mechanistic Studies

The ability to label and track biomolecules is essential for elucidating their functions and interactions within the complex cellular environment. 3'-Modified thymidine analogues equipped with specific chemical handles have become indispensable for such mechanistic studies.

The alkyne group in EdU allows for its detection through a highly specific and efficient "click" reaction with a fluorescently labeled azide. pnas.orgthermofisher.com This bioorthogonal chemistry enables the labeling of newly synthesized DNA in cells and organisms without interfering with biological processes. acs.org The small size of the azide probe allows for excellent penetration into fixed cells and tissues, facilitating high-resolution imaging. pnas.org

Similarly, 3'-azidothymidine triphosphate (AZT-TP) , the active form of AZT, can be used as a molecular probe. medchemexpress.com The azido (B1232118) group can participate in click chemistry reactions, allowing for the attachment of various reporter molecules for detection and tracking.

Oligonucleotides can also be modified at their 3'-terminus with groups like amines or thiols, which serve as points of attachment for a wide variety of labels, including fluorescent dyes, biotin (B1667282), and other reporter molecules. atdbio.combiosearchtech.comumich.edu This allows for the creation of customized probes for a range of applications, such as fluorescence in situ hybridization (FISH) and microarray analysis. biosearchtech.com

Development of Modified Nucleic Acids and Aptamers

The synthesis of nucleic acids with modified components, including 3'-modified thymidine analogues, has opened up new avenues for developing functional oligonucleotides and aptamers with tailored properties.

Incorporation into Oligonucleotides for Functional Studies

The incorporation of 3'-modified thymidine analogues into synthetic oligonucleotides is a key strategy for enhancing their functionality and stability. These modifications can be introduced at the 3'-terminus or at internal positions to confer specific properties.

A common reason to modify the 3'-terminus is to block the action of 3'-exonucleases, thereby increasing the oligonucleotide's resistance to degradation in biological systems. mdpi.combiosearchtech.com This is particularly important for in vivo applications of antisense oligonucleotides and siRNAs. oup.com For example, incorporating an inverted deoxythymidine at the 3'-end, which creates a 3'-3' linkage, can effectively protect the oligonucleotide from nuclease attack. biosearchtech.com

3'-Modifications can also introduce specific functional groups for subsequent conjugation. For instance, oligonucleotides synthesized with a 3'-amino or 3'-thiol modifier can be readily coupled to other molecules, such as peptides, proteins, or fluorescent dyes. glenresearch.comcreative-biolabs.combiosearchtech.comnih.govglenresearch.com This allows for the creation of sophisticated molecular tools for a variety of research and diagnostic purposes. For example, 3'-thiol-modified oligonucleotides are used for attachment to gold surfaces in the development of biosensors and DNA-based nanostructures. creative-biolabs.comnih.govglenresearch.com

Furthermore, the introduction of modified nucleosides can alter the hybridization properties of an oligonucleotide, influencing its binding affinity and specificity to a target sequence. oup.commdpi.com Researchers can fine-tune these properties by selecting appropriate modifications, leading to the development of highly specific probes and therapeutic agents.

Enhancement of Nuclease Resistance and Stability of Aptamers via 3'-Modifications

The intrinsic susceptibility of nucleic acid aptamers to degradation by nucleases is a significant hurdle for their therapeutic and diagnostic applications. To address this, researchers have explored various chemical modifications, with a particular focus on the 3'-terminus, a primary site for exonuclease activity. The introduction of a 3'-inverted thymidine, where the deoxyribose sugar is linked in a 3' to 3' fashion instead of the natural 3' to 5' phosphodiester bond, has emerged as a highly effective strategy to confer nuclease resistance. nih.govcreative-biolabs.comnih.gov

This modification acts as a cap, sterically hindering the approach of 3'-exonucleases and thereby significantly extending the aptamer's half-life in biological fluids like human serum. nih.govnih.gov For instance, studies have shown that an RNA aptamer targeting anticoagulant factor IXa, when capped with a 3'-inverted thymidine, remained stable in human plasma for at least five hours. creative-biolabs.com In another study, a non-G-quadruplex aptamer modified with a 3'-inverted thymidine demonstrated remarkable stability, remaining intact for up to 72 hours in 5% fetal bovine serum. nih.gov This enhanced stability is a critical factor for the in vivo bioavailability and efficacy of aptamer-based therapeutics. researchgate.net

Beyond simple inversion, other 3'-modifications have also been investigated. The addition of a biotin molecule at the 3'-end has been shown to inhibit 3'-exonuclease activity and slow down clearance rates in the bloodstream. nih.govacs.org While both 3'-inverted thymidine and 3'-biotin modifications enhance stability compared to unmodified aptamers, research suggests that the 3'-inverted thymidine modification offers superior protection against nuclease degradation. nih.govcreative-biolabs.com The synthesis of these modified aptamers typically involves the use of a modified controlled pore glass (CPG) with the 5'-hydroxyl of the initial nucleoside attached, followed by standard solid-phase synthesis in the 3' to 5' direction. nih.govnih.gov

The following table summarizes the impact of different 3'-modifications on aptamer stability:

| Modification | Target/Aptamer | Experimental Condition | Outcome |

| 3'-Inverted Thymidine | RNA aptamer for factor IXa | Human plasma | Stabilized for at least 5 hours creative-biolabs.com |

| 3'-Inverted Thymidine | Non G-quadruplex aptamer (NG8) | 5% Fetal Bovine Serum | Remained intact for up to 72 hours nih.gov |

| 3'-Biotin | Non G-quadruplex aptamer (NG8) | Serum | Increased resistance to nuclease attack nih.gov |

| 3'-3'-Thymidine Capping | LNA/DNA chimeric aptamer probe | Bovine serum | Maintained intact structure for 20 hours nih.gov |

Use as Building Blocks for Modified Nucleic Acids

3'-Modified thymidine analogues are fundamental building blocks in the synthesis of modified nucleic acids with tailored properties. oup.comoup.comnih.gov These analogues, where the 3'-hydroxyl group is altered or replaced, can be synthesized and subsequently incorporated into oligonucleotides using automated DNA synthesizers via the phosphoramidite (B1245037) approach. oup.comoup.com This allows for the creation of nucleic acid chains with specific characteristics, such as increased nuclease resistance or altered hybridization properties. oup.comrsc.org

One significant application is in the development of nuclease-resistant oligonucleotides for antisense therapy. By strategically placing 3'-modified nucleosides, particularly at the 3'-end of the oligonucleotide, researchers can create molecules that are resistant to degradation by 3'-exonucleases, which are prevalent in biological systems. oup.com For example, oligonucleotides with a 3'-end modification of (R)- or (S)-3',4'-seco-thymidine have demonstrated stability against 3'-exonuclease degradation while maintaining the ability to hybridize to complementary sequences. oup.com

Furthermore, 3'-modified deoxyribonucleoside-5'-triphosphates (dNTPs) serve as terminators in enzymatic DNA synthesis. oup.com These molecules, when incorporated by DNA polymerases, halt further chain elongation due to the absence of the required 3'-hydroxyl group. This principle is the basis for various DNA sequencing and analysis techniques. oup.comwikipedia.org Researchers have synthesized and screened a variety of 3'-modified dNTPs to identify novel terminators for different DNA polymerases, expanding the toolkit for molecular biology research. oup.com

The synthesis of these building blocks can be complex. For instance, the preparation of 3'-deoxy-3'-C-(2"-hydroxyethyl)thymidine derivatives has been achieved through methods like 3'-radical allylation of thymidine or by starting from a branched-chain furanose and performing stereospecific nucleosidation followed by the removal of the 2'-hydroxyl group. cdnsciencepub.com The ability to synthesize and incorporate these modified units allows for the construction of novel DNA analogues with unique structural and functional properties. cdnsciencepub.commdpi.com

Modulation of Thymidine Metabolic Pathways in Research Models

Targeting Salvage and Catabolic Pathways for Research Purposes

The thymidine salvage pathway plays a crucial role in providing the necessary precursors for DNA synthesis, particularly in proliferating cells. researchgate.net This pathway involves the transport of thymidine across the cell membrane and its subsequent phosphorylation by thymidine kinase 1 (TK1) to thymidine monophosphate (TMP). researchgate.net Researchers utilize thymidine analogues to probe and modulate this pathway for various research purposes.

One of the most widely studied thymidine analogues is 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]-FLT). researchgate.net [¹⁸F]-FLT is transported into the cell and phosphorylated by TK1, becoming trapped intracellularly. researchgate.net This trapping mechanism allows for the non-invasive imaging of cellular proliferation using positron emission tomography (PET), as the uptake of [¹⁸F]-FLT is directly related to TK1 activity. researchgate.netbaseclick.eu This technique is invaluable in preclinical cancer research for monitoring tumor growth and response to therapy. baseclick.euacs.org

The catabolic pathway of thymidine, which involves the enzyme thymidine phosphorylase (TP), is another target for research. acs.org TP catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-α-D-ribofuranosylphosphate. dergipark.org.tr Inhibitors of TP are of interest because TP is an angiogenic factor, and its inhibition can potentially reduce tumor growth and metastasis. acs.orgdergipark.org.tr Researchers have synthesized and evaluated various nucleoside analogues, such as derivatives of 5'-O-tritylinosine, as allosteric inhibitors of human thymidine phosphorylase to study its role in angiogenesis and other pathological processes. acs.org

Investigating Thymidine Phosphorylase Inhibition in Preclinical Models

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) nucleoside salvage pathway and a significant target in cancer research due to its role in angiogenesis. dergipark.org.trfrontiersin.org The inhibition of TP is a strategy explored in preclinical models to potentially reduce tumor growth and metastasis. dergipark.org.tr

A variety of thymidine analogues and other small molecules have been synthesized and evaluated for their TP inhibitory activity. For instance, a series of thiobarbituric acid analogues were screened, and several compounds showed outstanding inhibitory potential against thymidine phosphorylase, with IC50 values significantly lower than the standard inhibitor, 7-deazaxanthine. dergipark.org.tr Specifically, analogues 20, 21, and 28 demonstrated IC50 values of 18.8 µM, 40 µM, and 6.9 µM, respectively. dergipark.org.tr

In another approach, researchers have focused on acyclic nucleoside phosphonates. A series of thymine and 5-ethyluracil (B24673) acyclic nucleoside phosphonates with modifications in the side chain were synthesized and found to be potent inhibitors of TP from rat spontaneous T-cell lymphoma. cas.cz Furthermore, purine (B94841) nucleoside derivatives related to 5'-O-tritylinosine have been identified as allosteric inhibitors of human TP. acs.org Structure-activity relationship (SAR) studies on these compounds revealed that modifications at the N1 position of the hypoxanthine (B114508) base could maintain or even increase the inhibitory activity. acs.org For example, incorporating a cyclopropylmethyl or a cyclohexylmethyl group at the N1 position of 5'-O-tritylinosine resulted in a 10-fold increase in inhibitory activity against TP. acs.org These preclinical studies provide a basis for the further development of TP inhibitors as potential therapeutic agents.

Studies on Thymidine Kinase 1 Activity and its Modulation in Proliferating Cells